2-((tert-Butoxycarbonyl)amino)thiophene-3-carboxylic acid
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Overview
Description
2-(Boc-amino)thiophene-3-carboxylic Acid is a heterocyclic compound that features a thiophene ring substituted with a Boc-protected amino group at the 2-position and a carboxylic acid group at the 3-position. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Boc-amino)thiophene-3-carboxylic Acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Boc-Protected Amino Group: The Boc-protected amino group is introduced by reacting the thiophene derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of 2-(Boc-amino)thiophene-3-carboxylic Acid follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often involves continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are typical reducing agents.
Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Major Products:
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Thiophene alcohols.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Boc-amino)thiophene-3-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2-(Boc-amino)thiophene-3-carboxylic Acid depends on its specific application:
Biological Activity: The compound can interact with biological targets such as enzymes and receptors, modulating their activity.
Chemical Reactions: The thiophene ring can participate in various electrophilic and nucleophilic substitution reactions, while the carboxylic acid group can form esters and amides.
Comparison with Similar Compounds
3-(Boc-amino)thiophene-2-carboxylic Acid: Similar structure but with the carboxylic acid group at the 2-position.
N-Boc-3-aminothiophene: Lacks the carboxylic acid group, only has the Boc-protected amino group.
Uniqueness: 2-(Boc-amino)thiophene-3-carboxylic Acid is unique due to the specific positioning of the Boc-protected amino group and the carboxylic acid group on the thiophene ring. This unique structure allows for specific interactions and reactivity that are not possible with other similar compounds .
Properties
Molecular Formula |
C10H13NO4S |
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Molecular Weight |
243.28 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO4S/c1-10(2,3)15-9(14)11-7-6(8(12)13)4-5-16-7/h4-5H,1-3H3,(H,11,14)(H,12,13) |
InChI Key |
WSLMBLWUZZCDNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CS1)C(=O)O |
Origin of Product |
United States |
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